Propanil

Descripción general

Descripción

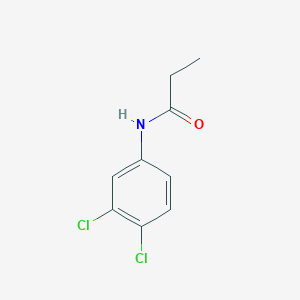

Propanil, conocido químicamente como N-(3,4-diclorofenil)propanamida, es un herbicida de contacto ampliamente utilizado. Se emplea principalmente para controlar malezas de hoja ancha y gramíneas en arrozales. This compound destaca por su acción selectiva, que le permite atacar las malezas sin dañar las plantas de arroz .

Mecanismo De Acción

Propanil ejerce sus efectos herbicidas inhibiendo la fotosíntesis en las malezas. Específicamente, se dirige a la cadena de transporte de electrones en el fotosistema II, evitando la conversión de dióxido de carbono en precursores de carbohidratos. Esta inhibición interrumpe la producción de energía en las malezas, lo que lleva a su muerte. Las plantas de arroz son relativamente inmunes al this compound debido a la presencia de la enzima arilacilamasa, que metaboliza rápidamente el this compound a 3,4-dicloroanilina no tóxica .

Compuestos Similares:

3,4-Dicloroanilina: Un metabolito principal de this compound, más tóxico que el compuesto original.

Otras Anilidas: Compuestos como la 3,4-dicloropropionanilida comparten propiedades herbicidas similares.

Unicidad de this compound: La acción selectiva de this compound sobre las malezas mientras se preservan las plantas de arroz lo hace único entre los herbicidas. Su rápido metabolismo en las plantas de arroz debido a la arilacilamasa asegura una toxicidad mínima para el cultivo .

This compound continúa siendo una herramienta valiosa en la agricultura, particularmente en el cultivo del arroz, debido a su eficacia y selectividad. La investigación en curso tiene como objetivo comprender mejor su impacto ambiental y desarrollar estrategias herbicidas más seguras y eficientes.

Aplicaciones Científicas De Investigación

Propanil tiene una amplia gama de aplicaciones en la investigación científica:

Agricultura: Se utiliza ampliamente como herbicida para controlar malezas en arrozales.

Estudios Ambientales: Investigación sobre la degradación y el impacto ambiental de this compound y sus subproductos.

Toxicología: Estudios sobre los efectos tóxicos de this compound y sus metabolitos en varios organismos.

Química Analítica: Desarrollo de métodos para la detección y cuantificación de residuos de this compound en suelos y aguas .

Análisis Bioquímico

Biochemical Properties

Propanil interacts with various enzymes and proteins within the biochemical reactions of plants. The primary mode of this compound’s action is the inhibition of photosynthesis and CO2 fixation . This inhibition occurs at the molecular level, affecting the electron transport chain reaction, which is crucial for photosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting photosynthesis, a critical process for plant cell survival . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the electron transport chain reaction, thereby preventing the conversion of CO2 to carbohydrate precursors . This inhibition disrupts further development of the weed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The elimination half-life of this compound is approximately 3.2 hours . Over time, this compound is metabolized into 3,4-dichloroaniline (DCA), which is generally higher, more persistent, and more variable than this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound can lead to severe poisoning and death, largely attributed to severe methaemoglobinaemia . The median lethal dose (LD50) in rats is 1384 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is transformed into 3,4-dichloroaniline before being completely degraded via the ortho-cleavage pathway .

Transport and Distribution

This compound is a mobile compound with an affinity for the water compartment . It is not persistent, being easily transformed under natural conditions to several metabolites .

Subcellular Localization

Given its mode of action, it is likely that this compound localizes to the chloroplasts in plant cells, where photosynthesis occurs .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Propanil se sintetiza a través de un proceso de varios pasos:

Nitración de 1,2-diclorobenceno: Este paso implica la nitración de 1,2-diclorobenceno para producir 1,2-dicloro-4-nitrobenceno.

Hidrogenación: El grupo nitro en 1,2-dicloro-4-nitrobenceno se hidrogena luego utilizando níquel Raney como catalizador para producir 3,4-dicloroanilina.

Métodos de Producción Industrial: La producción industrial de this compound sigue la misma ruta sintética pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El this compound resultante se obtiene típicamente como sólidos cristalinos blancos o polvo marrón, dependiendo de la pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Propanil experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: this compound puede hidrolizarse para producir 3,4-dicloroanilina, que es más tóxica que el compuesto original.

Oxidación: Bajo ciertas condiciones, this compound puede oxidarse para formar varios subproductos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes:

Hidrólisis: Típicamente se lleva a cabo en presencia de agua y una base.

Oxidación: Requiere agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Sustitución: Implica nucleófilos como iones hidróxido o aminas.

Productos Principales:

3,4-Dicloroanilina: Un producto principal de la hidrólisis.

Diversos subproductos oxidados: Dependiendo del agente oxidante utilizado.

Comparación Con Compuestos Similares

3,4-Dichloroaniline: A major metabolite of propanil, more toxic than the parent compound.

Other Anilides: Compounds like 3,4-dichloropropionanilide share similar herbicidal properties.

Uniqueness of this compound: this compound’s selective action on weeds while sparing rice plants makes it unique among herbicides. Its rapid metabolism in rice plants due to aryl acylamidase ensures minimal phytotoxicity to the crop .

This compound continues to be a valuable tool in agriculture, particularly in rice cultivation, due to its effectiveness and selectivity. Ongoing research aims to further understand its environmental impact and develop safer, more efficient herbicidal strategies.

Actividad Biológica

Propanil (chemical formula: C₉H₉Cl₂NO) is a widely used herbicide primarily employed in rice cultivation. Its biological activity encompasses a range of toxicological effects on both non-target organisms and humans, particularly when exposure occurs through ingestion or environmental contamination. This article delves into the pharmacokinetics, toxicological profiles, and clinical outcomes associated with this compound exposure, supported by case studies and relevant research findings.

Pharmacokinetics of this compound

The pharmacokinetics (PK) of this compound has been studied to understand its absorption, distribution, metabolism, and excretion in biological systems. A study comparing high and low doses of this compound in mice revealed significant differences in its distribution across various organs, notably the liver and spleen.

Key Findings:

- High Dose vs. Low Dose : At high doses, this compound exhibited saturation kinetics, leading to prolonged retention in the liver and slower elimination from the spleen and blood compared to lower doses. The mean apparent distribution half-life () was significantly longer at high doses, indicating impaired detoxification mechanisms at elevated concentrations .

- Distribution Patterns : Blood levels peaked shortly after administration at low doses but plateaued more rapidly than at high doses, which showed sustained levels over time .

| Organ | High Dose (min) | Low Dose (min) | Observations |

|---|---|---|---|

| Liver | Longer | Shorter | Saturation kinetics at high doses |

| Spleen | Longer | Shorter | Slower elimination at higher doses |

| Blood | Sustained levels | Rapid peak followed by decline | Distinct kinetic patterns observed |

Toxicological Effects

This compound is known to induce various toxicological effects, including immunotoxicity and hematological alterations. Research indicates that this compound can lead to significant adverse health outcomes in exposed individuals.

Immunotoxicity

This compound has been shown to affect the immune system adversely. Studies have documented thymic atrophy and splenomegaly in animal models following exposure . The immunotoxic effects are critical for understanding the potential risks associated with herbicide use.

Hematological Impact

A study on juvenile fish exposed to sublethal concentrations of this compound demonstrated significant reductions in red blood cell (RBC) counts, packed cell volume (PCV), and hemoglobin (Hb) levels. These changes suggest that this compound disrupts erythropoiesis and may impair oxygen transport in affected organisms .

Clinical Case Studies

Several clinical studies have provided insights into the acute effects of this compound poisoning in humans. A notable retrospective cohort study analyzed 275 cases of acute this compound ingestion over seven years.

Study Highlights:

- Demographics : The majority of patients were male (66%) with a mean age of 40 years.

- Symptoms : Common presentations included gastrointestinal symptoms (65.5%), methemoglobinemia (39.3%), and hemolysis (9.1%).

- Mortality Rate : The overall mortality rate was found to be 6.2%, with significant factors influencing outcomes including age, amount ingested, neurological symptoms at presentation, and hypotension during admission .

| Parameter | Value |

|---|---|

| Total Cases | 275 |

| Male Patients | 66% |

| Mean Age | 40 years |

| Gastrointestinal Symptoms | 65.5% |

| Methemoglobinemia | 39.3% |

| Overall Mortality Rate | 6.2% |

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULEKSKNZEWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO, Array | |

| Record name | PROPANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022111 | |

| Record name | N-(3,4-Dichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propanil appears as colorless to brown crystals. Non corrosive. Used as an herbicide., White solid; [Merck Index] Colorless, white, or light brown odorless solid; [HSDB] Medium to dark grey solid; Formulated as emulsifiable, soluble, and flowable concentrate liquids and as water dispersible granules; [Reference #2], COLOURLESS CRYSTALS. | |

| Record name | PROPANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

351 °C | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>100 °C | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at room temperature: 225 ppm, In water 130 mg/L at 20 °C; in isopropanol and dichloromethane >200 g/L at 20 °C, toluene 50-100 g/L at 20 °C, and hexane <1 g/L at 20 °C; in benzene 7X10+4 mg/L at 25 °C, acetone 1.7X10+6 mg/L at 25 °C, and ethanol 1.1X10+6 mg/L at 25 °C., Sparingly soluble in aromatic solvents, In water, 152 mg/L at 25 °C, Solubility in water, g/l at 20 °C: 0.13 (very poor) | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 25 °C, Density (at 25 °C): 1.4 g/cm³ | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000091 [mmHg], 0.121 mPa (9.08X10-7 mm Hg) at 25 °C; 12 mPa (9.0X10-5 mm Hg) at 60 °C, Vapor pressure, Pa at 60 °C: 0.012 | |

| Record name | Propanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

In this study, /investigators/ examined both the direct and indirect effects of /propanil (PRN)/ exposure on /cytotoxic T lymphocytes (CTL)/ activation and effector cell function to gauge its likely impact on cell-mediated immunity. Initial experiments addressed whether PRN alters the class I major histocompatibility complex (MHC) pathway for antigen processing and presentation by antigen-presenting cells (APCs) , thereby indirectly affecting effector function. These experiments demonstrated that PRN does not impair the activation of CTLs by PRN-treated APCs. Subsequent experiments addressed whether PRN treatment of CTLs directly inhibits their activation and revealed that 1 degrees alloreactive CTLs exposed to PRN are unimpaired in their proliferative response and only marginally inhibited in their lytic activity. Surprisingly, secondary stimulation of these alloreactive CTL effectors, however, even in the absence of further PRN exposure, resulted in complete abrogation of CTL lytic function and a delayed but significant long-term effect on CTL responsiveness. These findings may have important implications for the diagnosis and clinical management of anomalies of cell-mediated immunity resulting from environmental exposure to various herbicides and other pesticides., ... Previous studies have demonstrated that treatment of the IC-21 macrophage cell line with DCPA resulted in changes of critical macrophage functions, including a decrease in cytokine production, and in the ability to phagocytize and kill bacteria. To understand the mechanism involved in the propanil induced changes, a proteomics analysis was undertaken. For this study, IC-21 cells were exposed to 100 uM propanil or ethanol (vehicle) and stimulated with lipopolysaccharide. After 30 min of exposure, cytosolic fraction was isolated and analyzed by two-dimensional gel electrophoresis. Differential statistical analysis identified 12 spots that were all decreased in the propanil exposed cells compared to vehicle. Mass spectrometry analysis was used to identify the proteins, which was later confirmed by other methods. One of these proteins, Sorting Nexin 6 (SNX6) interacts with the TGF-beta family of receptor serine-threonine kinases and associates with early endosomes during intracellular receptor trafficking. Another protein, H+-ATPase functions as a cytoplasmic pH-regulator promoting acidification of intracellular compartments in macrophages during the respiratory burst. A third protein, fibroblast growth factor regulated-1 (FR-1) protein induced by FGF-1 stimulation is important for enhancement of phagocytosis and plays a role in promoting inflammation. Confirmation of other significantly changed proteins and linking their identity to the alterations in macrophage function is currently in progress. Together the data from toxicoproteomics analysis provides an additional evidence of the mechanism by which propanil suppresses macrophage functions., Stimulation of T cells through the T-cell receptor results in the activation of a series of signaling pathways that leads to the secretion of interleukin (IL)-2 and cell proliferation. Influx of calcium (Ca(2+)) from the extracellular environment, following internal Ca(2+) store depletion, provides the elevated and sustained intracellular calcium concentration ([Ca(2+)](i)) critical for optimal T-cell activation. Our laboratory has documented that exposure to the herbicide 3,4-dichloropropionanilide (DCPA) inhibits intracellular signaling events that have one or more Ca(2+) dependent steps. Herein we report that DCPA attenuates the normal elevated and sustained [Ca(2+)](i) that follows internal store depletion in the human leukemic Jurkat T cell line and primary mouse T cells. DCPA did not alter the depletion of internal Ca(2+) stores when stimulated by anti-CD3 or thapsigargin demonstrating that early inositol 1,4,5-triphosphate-mediated signaling and depletion of Ca(2+) stores were unaffected. 2-Aminoethyldiphenol borate (2-APB) is known to alter the store-operated Ca(2+) (SOC) influx that follows Ca(2+) store depletion. Exposure of Jurkat cells to either DCPA or 50 uM 2-APB attenuated the increase in [Ca(2+)](i) following thapsigargin or anti-CD3 induced store depletion in a similar manner. At low concentrations, 2-APB enhances SOC influx but this enhancement is abrogated in the presence of DCPA. This alteration in [Ca(2+)](i), when exposed to DCPA, significantly reduces nuclear levels of nuclear factor of activated T cells (NFAT) and IL-2 secretion. The plasma membrane polarization profile is not altered by DCPA exposure. Taken together, these data indicate that DCPA inhibits T-cell activation by altering Ca(2+) homeostasis following store depletion., Toxic signs after ip doses of 200 to 800 mg/kg of the herbicide propanil in mice included central nervous system depression, loss of reflex, cyanosis and death at the higher doses. Pretreatment with tri-o-cresylphosphate (triorthotolyl phosphate, TOTP), an esterase inhibitor, prevented cyanosis but slightly enhanced the CNS depressant actions of propanil. Propanil and a probable hydrolytic metabolite, 3,4-dichloroaniline (DCA), produced methemoglobinemia in mice. Comparison of the time- and dose-response relationships for equimolar doses of propanil and DCA showed that DCA was more potent and had a faster onset of methemoglobin production than propanil. The hydrolysis of propanil to yield 3,4-dichloroaniline by liver homogenates was completely inhibited 18 hr after mice were given 125 mg/kg of TOTP. Methemoglobin formation after propanil was inhibited in mice pretreated with 125 mg/kg of TOTP, but TOTP did not affect DCA-induced methemoglobinemia. Inhibition of propanil-amidase activity and propanil-induced methemoglobinemia had similar TOTP dose- and time-response relationships. Pretreatment with SKF-525A inhibited and phenobarbital pretreatment slightly increased both propanil- and DCA-induced methemoglobin formation. Neither pretreatment affected normal liver propanilamidase activity. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

/The/ contaminants are 3,4,3',4'-tetrachloroazobenzene and /3,4,3',4'-tetrachloroazobenzene's/ oxy derivative... ., Presence of TCAB (3,3',4,4'-tetrachloroazobenzene) was determined by HPLC in 3,4-dichloroaniline, & in the herbicides (propanil, diuron, linuron & neburon) made from 3,4-dichloroaniline. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid /Purity not provided/, Colorless crystals /Purity not provided/, Light brown solid (pure), Dark oily liquid, Solid, white-gray | |

CAS No. |

709-98-8 | |

| Record name | PROPANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | propanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57I4G0520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

92 °C, 92-93 °C | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.